

Technical Guide: Discovery and Synthesis of Oxane-Based Chemical Scaffolds

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Compound of Interest

Compound Name: *2-(2-Methylpropyl)oxan-3-amine hydrochloride*
CAS No.: *1803580-68-8*
Cat. No.: *B1430484*

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Executive Summary: The Privileged Nature of the Oxane Ring

The oxane (tetrahydropyran or THP) ring is not merely a linker; it is a "privileged scaffold" in modern medicinal chemistry.^[1] Ubiquitous in marine polyether toxins (e.g., Brevetoxins, Halichondrin B) and increasingly prevalent in synthetic therapeutics, the oxane ring offers a unique balance of lipophilicity and polarity.

Unlike nitrogen heterocycles, which often introduce basicity and liability to CYP450 oxidation, the oxane ether oxygen acts as a metabolically robust hydrogen bond acceptor (HBA). Its chair conformation provides a rigid vector for displaying substituents in defined 3D space, critical for locking pharmacophores into bioactive conformations.

This guide details the strategic construction of these scaffolds, moving beyond textbook etherification to stereocontrolled methods that define modern synthesis: the Prins cyclization, the Achmatowicz rearrangement, and Ring-Closing Metathesis (RCM).

Structural Logic & Pharmacophore Value[2]

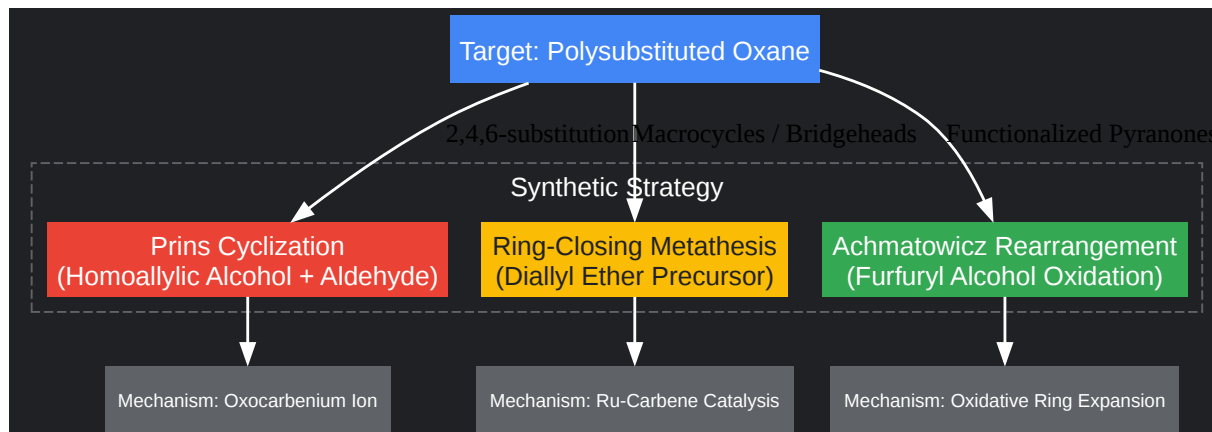
Before synthesis, one must understand why the oxane scaffold is selected.

Feature	Chemical Consequence	Medicinal Utility
Dipole Moment	The cyclic ether oxygen creates a permanent dipole (~1.2 D).	Enhances solubility and electrostatic interactions with receptor pockets without ionization.
Conformational Lock	Exists predominantly in a chair conformation.	Reduces entropic penalty upon binding; allows precise positioning of axial/equatorial substituents.
Metabolic Stability	Lacks the -proton acidity of ketones or the oxidation liability of amines.	Resists rapid metabolic clearance; ideal for lowering clearance (Cl) in lead optimization.
Anomeric Effect	Preference for electronegative substituents at C2 to be axial.	Can be exploited to stabilize specific conformations or bind to carbohydrate-processing enzymes.

Strategic Synthetic Disconnections

We categorize synthesis into three primary logic streams. The choice depends on the substitution pattern required.

Diagram 1: Retrosynthetic Decision Tree for Oxane Scaffolds



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Caption: Strategic selection of synthetic methodology based on target substitution patterns.

Deep Dive: The Prins Cyclization Protocol

The Prins cyclization is the gold standard for generating 2,4,6-trisubstituted oxanes with high diastereoselectivity. It couples a homoallylic alcohol with an aldehyde.[2][3]

The Mechanistic Causality

The reaction proceeds via the formation of a hemiacetal, which ionizes to an oxocarbenium ion. The key to success is the "inside attack" model or the chair-like transition state, which typically dictates that the substituents at C2 and C6 adopt a cis relationship to minimize 1,3-diaxial interactions.

Standardized Protocol: 2,6-cis-4-Hydroxytetrahydropyran Synthesis

Reaction: Homoallylic alcohol + Benzaldehyde

2,4,6-trisubstituted THP

Reagents:

- Homoallylic alcohol (1.0 equiv)
- Aldehyde (1.1 equiv)
- Trifluoroacetic acid (TFA) (1.5 equiv) or TMSOTf (0.5 equiv) for Lewis Acid variants.
- Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

- Preparation (Moisture Control): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Why: Oxocarbenium intermediates are water-sensitive; moisture hydrolyzes them back to the aldehyde.
- Solvation: Add the aldehyde (1.1 mmol) and homoallylic alcohol (1.0 mmol) to anhydrous DCM (10 mL, 0.1 M concentration). Cool the mixture to 0 °C using an ice bath. Why: Low temperature improves diastereoselectivity (dr) by favoring the kinetic chair transition state.
- Acid Initiation: Add TFA (1.5 mmol) dropwise over 5 minutes.
 - Observation: The solution may darken slightly.
 - Variant: For acid-sensitive substrates, use Indium(III) Chloride (, 10 mol%) or TMSOTf at -78 °C [1].
- Cyclization: Stir at 0 °C for 2 hours, then warm to room temperature. Monitor by TLC (stain with PMA or Anisaldehyde).
- Quench: Quench the reaction with saturated aqueous solution (10 mL). Why: Neutralizes the acid to prevent acid-catalyzed equilibration of the product to the thermodynamic mixture.
- Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Flash column chromatography (Hexanes/EtOAc).

Validation & Troubleshooting

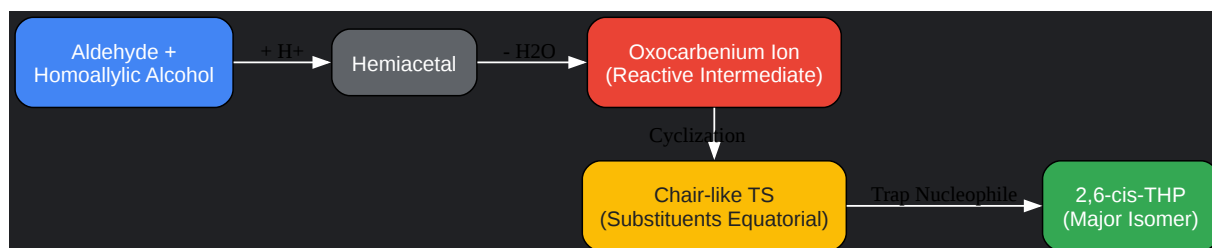
Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of oxocarbenium ion.	Ensure strictly anhydrous conditions; increase molecular sieves.
Poor dr (cis/trans mix)	Temperature too high; thermodynamic equilibration.	Lower temp to -78 °C; use stronger Lewis Acid (TMSOTf) to accelerate kinetic trap.
Side Product: Diol	"Prins" vs "Prins Cyclization" competition.	The carbocation was trapped by water instead of the internal alcohol. Dry everything.

Advanced Stereochemical Control

Control over the C2 and C6 positions is dictated by the transition state.

- 2,6-cis Selectivity: Favored via a chair-like transition state where the substituent on the homoallylic alcohol adopts an equatorial position to avoid 1,3-diaxial strain.
- 2,6-trans Selectivity: Difficult to access directly via Prins. Often requires thermodynamic equilibration (using strong acid for prolonged times) or specific precursors like vinyl silanes (Silyl-Prins) where the silicon stabilizes a specific carbocation geometry [2].

Diagram 2: Mechanistic Pathway & Stereochemistry



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Caption: The Prins Cyclization proceeds via an oxocarbenium ion, favoring a chair-like transition state that yields 2,6-cis stereochemistry.

Emerging Methodologies: The Achmatowicz Rearrangement[5]

While Prins builds the ring, the Achmatowicz rearrangement rearranges a furan into a pyranone. This is particularly powerful for "diversity-oriented synthesis" (DOS).

- Concept: Oxidation of furfuryl alcohol (using NBS or m-CPBA) yields a dihydropyranone.[4] [5]
- Utility: The resulting enone can be functionalized via Michael additions or reduced to the saturated oxane [3]. This method is heavily utilized in the synthesis of monosaccharides and complex natural products like Zampanolide.

References

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